molecular formula C10H7F3N2O B11877985 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone

Cat. No.: B11877985
M. Wt: 228.17 g/mol
InChI Key: FQKJASFPJVAHEK-UHFFFAOYSA-N
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Description

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethanone group at the 2nd position of the imidazo[1,2-a]pyridine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods often employ similar multicomponent reactions, but with optimized conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications .

Comparison with Similar Compounds

1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. Similar compounds include:

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-6(16)8-5-15-3-2-7(10(11,12)13)4-9(15)14-8/h2-5H,1H3

InChI Key

FQKJASFPJVAHEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN2C=CC(=CC2=N1)C(F)(F)F

Origin of Product

United States

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